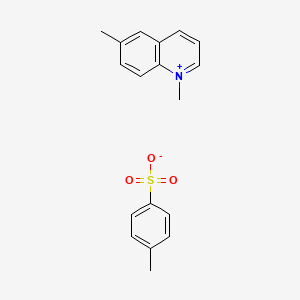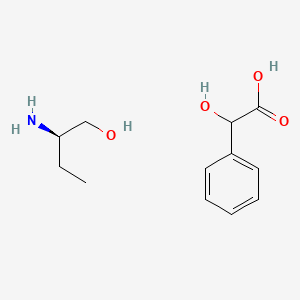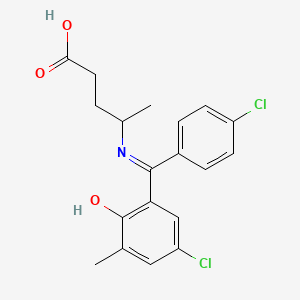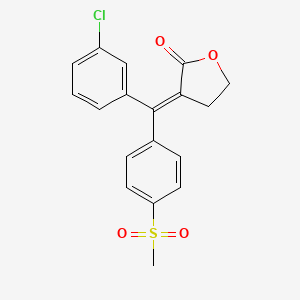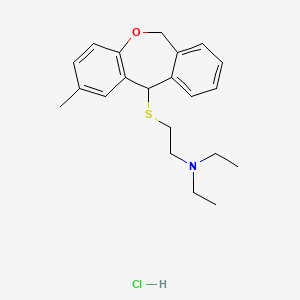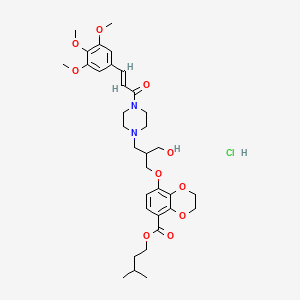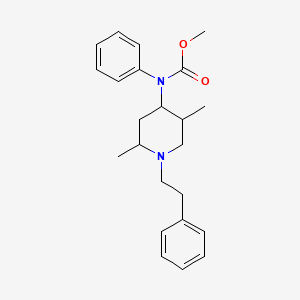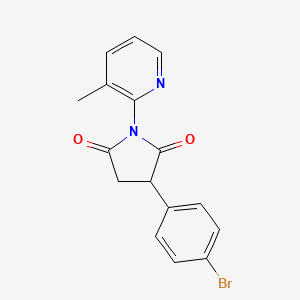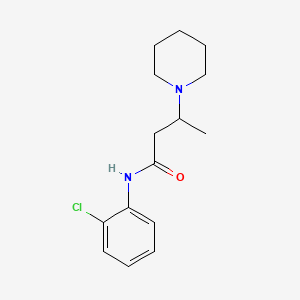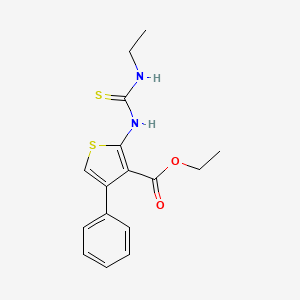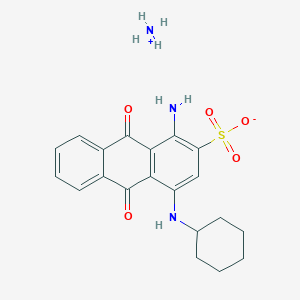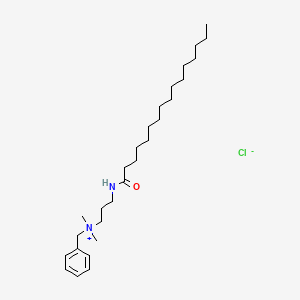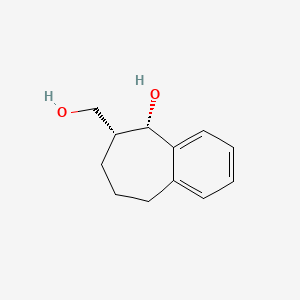
cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-cis-1-Hydroxymethylbenzosuberan: is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of benzosuberans, which are bicyclic compounds containing a benzene ring fused to a seven-membered ring. The presence of a hydroxymethyl group at the 1-position and the cis configuration at the 1,2-positions adds to its chemical complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cis-1-Hydroxymethylbenzosuberan typically involves several steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, followed by functional group modifications to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of 1,2-cis-1-Hydroxymethylbenzosuberan may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques. The choice of raw materials and reaction conditions is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-cis-1-Hydroxymethylbenzosuberan can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzoic acid derivatives, while reduction can produce methylbenzosuberans.
Wissenschaftliche Forschungsanwendungen
1,2-cis-1-Hydroxymethylbenzosuberan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,2-cis-1-Hydroxymethylbenzosuberan exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-trans-1-Hydroxymethylbenzosuberan: Differing in the stereochemistry at the 1,2-positions.
1-Hydroxymethylbenzosuberan: Lacking the cis configuration.
Benzosuberan: Without the hydroxymethyl group.
Uniqueness
1,2-cis-1-Hydroxymethylbenzosuberan is unique due to its specific stereochemistry and functional group, which confer distinct chemical reactivity and biological activity. The cis configuration at the 1,2-positions can influence the compound’s three-dimensional shape and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93640-61-0 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(5S,6R)-6-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C12H16O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7,10,12-14H,3,5-6,8H2/t10-,12+/m1/s1 |
InChI-Schlüssel |
WOWBREGKDWWGTO-PWSUYJOCSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C2=CC=CC=C2C1)O)CO |
Kanonische SMILES |
C1CC(C(C2=CC=CC=C2C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


